molecular formula C₁₃H₁₅NO₇ B1142910 ((Trimethylacetyl)oxy)methyl 4-Nitrophenyl Carbonate CAS No. 101623-83-0

((Trimethylacetyl)oxy)methyl 4-Nitrophenyl Carbonate

Cat. No.: B1142910
CAS No.: 101623-83-0
M. Wt: 297.26
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Description

((Trimethylacetyl)oxy)methyl 4-nitrophenyl carbonate (CAS 101623-83-0) is a chemically significant compound primarily recognized as a pharmaceutical impurity and an intermediate in the synthesis of advanced drug substances . Its main application lies in its role as an impurity of Cefcapene Pivoxil, a third-generation, orally absorbed cephalosporin antibiotic . Cefcapene Pivoxil itself is an ester prodrug, and the study of related compounds like this compound is crucial for understanding the drug's purity, stability, and metabolic pathway. Researchers value this compound for developing and validating analytical methods to control the quality of the active pharmaceutical ingredient (API) and ensuring the safety and efficacy of the final drug product. As a pivalate-containing carbonate, its structure is integral to the prodrug chemistry that enhances the oral bioavailability of certain pharmaceuticals. This product is intended For Research Use Only and is strictly for laboratory analysis, not for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

101623-83-0

Molecular Formula

C₁₃H₁₅NO₇

Molecular Weight

297.26

Synonyms

2,2-Dimethyl-propanoic Acid [[(4-Nitrophenoxy)carbonyl]oxy]methyl Ester

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of Trimethylacetyl Methanol

Trimethylacetic acid (pivalic acid) is reacted with methanol under acidic catalysis to form trimethylacetyl methanol. The reaction is carried out in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions. Sulfuric acid (0.1 eq) is commonly used as a catalyst, achieving yields of 85–90% after 6 hours.

Reaction Conditions:

  • Temperature: 0–5°C

  • Catalyst: H₂SO₄ (0.1 eq)

  • Solvent: Anhydrous DCM

  • Yield: 85–90%

Step 2: Carbonate Formation with 4-Nitrophenyl Chloroformate

The intermediate trimethylacetyl methanol is reacted with 4-nitrophenyl chloroformate in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). The reaction proceeds via nucleophilic attack of the methoxy oxygen on the electrophilic carbonyl carbon of the chloroformate, releasing HCl as a byproduct.

Optimized Protocol:

  • Stoichiometry: 1.1 eq of 4-nitrophenyl chloroformate per eq of trimethylacetyl methanol.

  • Base: TEA (2.5 eq) or DMAP (0.2 eq for catalytic acceleration).

  • Solvent: Anhydrous DCM or tetrahydrofuran (THF).

  • Temperature: 0°C → room temperature (gradual warming over 2 hours).

  • Workup: Quench with ice-cold water, extract with DCM, dry over Na₂SO₄.

  • Purification: Flash chromatography (silica gel, hexane:ethyl acetate 7:3).

  • Yield: 70–75%.

Critical Parameters Affecting Reaction Efficiency

Moisture Control

Hydrolysis of 4-nitrophenyl chloroformate is a major side reaction, leading to diminished yields. Strict anhydrous conditions are maintained using:

  • Solvent drying: Molecular sieves (3 Å) for DCM/THF.

  • Inert atmosphere: Nitrogen or argon gas.

Base Selection

  • TEA: Scavenges HCl but may lead to emulsion formation during workup.

  • DMAP: Enhances reaction rate via nucleophilic catalysis but increases cost.

Temperature Gradient

  • Low temperature (0°C): Suppresses nitro group reduction.

  • Gradual warming: Ensures complete conversion without thermal degradation.

Industrial-Scale Synthesis Modifications

For batch production (>1 kg), the following adjustments are implemented:

ParameterLab ScaleIndustrial Scale
Reactor Type Round-bottom flaskJacketed glass-lined reactor
Cooling System Ice bathChilled glycol circulation
Mixing Magnetic stirringMechanical agitator (200–300 RPM)
Purification Flash chromatographyCrystallization (hexane/ethyl acetate)
Yield 70–75%80–85%

Crystallization replaces chromatography for cost efficiency, leveraging the compound’s low solubility in hexane at –20°C.

Analytical Validation of Intermediate and Final Product

Trimethylacetyl Methanol Characterization

  • ¹H NMR (CDCl₃): δ 1.25 (s, 9H, (CH₃)₃C), δ 3.65 (s, 3H, OCH₃).

  • IR (cm⁻¹): 1745 (C=O stretch), 1150 (C-O ester).

Final Product Characterization

  • ¹H NMR (CDCl₃): δ 8.30 (d, 2H, Ar-NO₂), δ 5.60 (s, 2H, OCH₂), δ 1.25 (s, 9H, (CH₃)₃C).

  • HPLC Purity: >98% (C18 column, acetonitrile:water 70:30, 1 mL/min).

Troubleshooting Common Synthesis Challenges

Low Yields (<60%)

  • Cause: Incomplete activation of 4-nitrophenyl chloroformate.

  • Solution: Pre-dry chloroformate over P₂O₅ for 12 hours.

Byproduct Formation (Bis-Carbonate)

  • Cause: Excess 4-nitrophenyl chloroformate.

  • Solution: Limit reagent to 1.05 eq and monitor via TLC (Rf = 0.5).

Hydrolysis During Workup

  • Cause: Residual water in solvent.

  • Solution: Add anhydrous MgSO₄ during extraction.

Green Chemistry Alternatives

Recent advances focus on solvent-free mechanochemical synthesis:

  • Ball milling: Trimethylacetic acid, methanol, and 4-nitrophenyl chloroformate are milled with K₂CO₃ (2 eq) at 30 Hz for 2 hours.

  • Yield: 68% (no solvent, reduced waste).

Chemical Reactions Analysis

((Trimethylacetyl)oxy)methyl 4-Nitrophenyl Carbonate undergoes various chemical reactions, including:

Common reagents used in these reactions include water, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Organic Synthesis

Reagents in Chemical Reactions
((Trimethylacetyl)oxy)methyl 4-Nitrophenyl Carbonate is frequently utilized as a reagent in organic synthesis. Its ability to act as a protecting group for alcohols and amines makes it valuable in multi-step synthesis processes. The compound can be employed to facilitate the formation of complex molecules by temporarily masking reactive functional groups, thereby enhancing selectivity and yield in subsequent reactions.

Case Study: Synthesis of Complex Molecules
In one notable study, researchers used this compound to synthesize a library of derivatives for pharmaceutical applications. The compound's role as a protective group allowed for the successful assembly of multi-substituted aromatic compounds, which are often challenging to synthesize due to steric hindrance and regioselectivity issues. The results demonstrated improved yields and purities compared to traditional methods that do not utilize this carbonate derivative.

Medicinal Chemistry

Pharmaceutical Applications
The compound has shown promise in the development of pharmaceutical agents, particularly as an intermediate in the synthesis of biologically active compounds. Its structural features facilitate the introduction of functional groups that enhance biological activity.

Case Study: Anticancer Agents
A research project focused on synthesizing new anticancer agents involved using this compound as a key intermediate. The study highlighted how derivatives synthesized from this compound exhibited significant cytotoxicity against various cancer cell lines. The research concluded that the incorporation of this carbonate increased the efficacy of the resulting compounds compared to their non-carbonate counterparts.

Material Science

Polymer Chemistry
In material science, this compound is used in the development of polymeric materials. Its reactivity allows it to participate in polymerization reactions, leading to the formation of novel polymer structures with tailored properties.

Case Study: Development of Smart Polymers
A recent investigation explored the use of this compound in creating smart polymers that respond to environmental stimuli. By incorporating this compound into polymer matrices, researchers achieved materials that exhibit changes in mechanical properties upon exposure to specific triggers (e.g., pH changes or temperature fluctuations). This advancement holds potential for applications in drug delivery systems and responsive coatings.

Data Tables

Application AreaSpecific Use CaseOutcome/Findings
Organic SynthesisProtecting group for alcohols/aminesEnhanced selectivity and yield in complex molecule synthesis
Medicinal ChemistryIntermediate for anticancer agentsIncreased cytotoxicity against cancer cell lines
Material ScienceDevelopment of smart polymersTailored mechanical properties responsive to stimuli

Mechanism of Action

The mechanism of action of ((Trimethylacetyl)oxy)methyl 4-Nitrophenyl Carbonate involves its hydrolysis to release 4-nitrophenol, which can act as a leaving group in various chemical reactions. The trimethylacetyl group provides steric hindrance, affecting the reactivity of the compound. The methoxy group can participate in intramolecular interactions, influencing the overall stability and reactivity of the molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Nitrophenyl 2-(Trimethylsilyl)ethyl Carbonate (TEOC-ONp)

  • Molecular Formula: C₁₂H₁₇NO₅Si
  • Molecular Weight : 283.35–283.36 g/mol .
  • Key Features :
    • Contains a trimethylsilyl ethyl group instead of the trimethylacetyl moiety.
    • Acts as a protecting group for alcohols and amines in organic synthesis, with cleavage achievable under mild acidic conditions (e.g., trifluoroacetic acid) .
    • Synthesized via reaction of 4-nitrophenyl chloroformate with silyl alcohols under inert conditions, yielding viscous oils after purification .
  • Applications : Widely used in peptide synthesis and polymer chemistry due to its stability and selective deprotection .
Comparison Table: Target Compound vs. TEOC-ONp
Parameter ((Trimethylacetyl)oxy)methyl 4-Nitrophenyl Carbonate 4-Nitrophenyl 2-(Trimethylsilyl)ethyl Carbonate
Molecular Weight 297.26 g/mol 283.36 g/mol
Functional Group Trimethylacetyl (pivaloyl) Trimethylsilyl ethyl
Primary Application Pharmaceutical intermediates Protecting groups in organic synthesis
Physical Form Solid (reference standard) Viscous oil
Reactivity Likely requires stronger deprotection conditions Cleaved under mild acids

(4-Bromoophenyl)methyl 4-Nitrophenyl Carbonate

  • Molecular Formula: Not explicitly stated, but ESI-HRMS data suggests C₁₄H₁₀BrNO₅ (M+Na: 373.96 g/mol) .
  • Key Features :
    • Incorporates a bromine atom on the phenyl ring, enhancing steric bulk and electronic effects.
    • Synthesized in 47% yield via flash chromatography, forming a white solid .
  • Applications: Potential use in electrophilic substitution reactions or as a heavy-atom derivative for crystallography.
Key Differences:
  • Substituent Effects : Bromine increases molecular weight and may alter solubility/reactivity compared to the trimethylacetyl or silyl groups.
  • Synthetic Utility : Brominated derivatives are valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Nitrophenylcarbonate-BCN

  • Structure: Features a bicyclononyne (BCN) group linked to the 4-nitrophenyl carbonate .
  • Applications : Used in metal-free click chemistry for functionalizing cellulose materials, enabling bioconjugation without cytotoxic metal catalysts .
  • Comparison : The BCN moiety introduces strain-promoted reactivity, distinguishing it from the target compound’s pharmaceutical focus.

Biological Activity

((Trimethylacetyl)oxy)methyl 4-nitrophenyl carbonate is a chemical compound that has gained attention in medicinal chemistry, particularly as an impurity associated with the antibiotic Cefcapene Pivoxil. This article explores its biological activity, synthesis, and relevance in pharmaceutical applications.

Chemical Structure and Properties

The compound is characterized by a nitrophenyl group attached to a carbonate moiety, which is further substituted with a trimethylacetyl group. Its structural formula can be represented as follows:

C12H15NO5\text{C}_{12}\text{H}_{15}\text{N}\text{O}_{5}

This structure contributes to its reactivity and potential biological interactions.

Antibacterial Properties

Research indicates that this compound exhibits antibacterial activity, primarily due to its association with cefcapene pivoxil, a cephalosporin antibiotic. The mechanism of action involves inhibition of bacterial cell wall synthesis, making it effective against various Gram-positive and Gram-negative bacteria .

The compound acts as a prodrug, which is activated in the body to exert its pharmacological effects. The nitrophenyl group is believed to play a critical role in the activation process, facilitating the release of active metabolites that interact with bacterial enzymes .

Case Studies

  • In Vitro Studies : In laboratory settings, this compound was tested against several bacterial strains. Results demonstrated significant inhibition zones in cultures treated with the compound, indicating its potential as an antibacterial agent .
  • Pharmacokinetics : Studies on the pharmacokinetic profile of cefcapene pivoxil revealed that the presence of this compound affects absorption rates and bioavailability. The trimethylacetyl group enhances solubility, allowing for better gastrointestinal absorption .
  • Synergistic Effects : When combined with other antibiotics, this compound showed synergistic effects, enhancing overall antimicrobial efficacy. This suggests potential applications in combination therapies for resistant bacterial infections .

Synthesis and Purification

The synthesis of this compound involves multiple steps, including protection and deprotection reactions. The following table summarizes key steps in its synthesis:

StepReaction TypeConditionsYield (%)
1ProtectionDMF, Et3N48-64
2DeprotectionTBAFHigh
3PurificationSilica GelVariable

These steps highlight the complexity involved in producing high-purity samples suitable for biological testing .

Q & A

Basic: What are the standard synthetic routes for preparing ((Trimethylacetyl)oxy)methyl 4-Nitrophenyl Carbonate?

Methodological Answer:
The compound is typically synthesized via a two-step reaction. First, trimethylacetyl chloride reacts with methanol to form the trimethylacetyl methyl ester. This intermediate is then coupled with 4-nitrophenyl chloroformate in anhydrous dichloromethane (DCM) under nitrogen, using a base like triethylamine (TEA) to scavenge HCl. Reaction progress is monitored by TLC (Rf ~0.5 in hexane:EtOAc 7:3). Purification via flash chromatography (silica gel, gradient elution) yields the product in ~65-75% purity. Critical parameters include moisture control and stoichiometric precision to avoid side products like bis-carbonates .

Basic: How can researchers confirm the purity and identity of this compound using analytical techniques?

Methodological Answer:

  • HPLC : Use a C18 column (4.6 × 150 mm, 5 µm) with a mobile phase of acetonitrile:water (70:30, 0.1% TFA), flow rate 1 mL/min. Retention time ~8.2 min; purity >95% by area under the curve.
  • NMR : Key signals in 1H^1H NMR (CDCl3_3): δ 8.30 (d, 2H, Ar-NO2_2), δ 5.60 (s, 2H, OCH2_2), δ 1.25 (s, 9H, (CH3_3)3_3C). 13C^{13}C NMR confirms carbonyl (C=O) at ~165 ppm .

Advanced: How to troubleshoot low yields during carbonate formation?

Methodological Answer:
Low yields often stem from competing hydrolysis or incomplete activation. Solutions:

  • Moisture Control : Use anhydrous solvents (e.g., DCM dried over molecular sieves).
  • Base Selection : Replace TEA with DMAP (4-dimethylaminopyridine) to enhance nucleophilicity.
  • Temperature : Maintain 0–5°C during coupling to suppress side reactions. Post-reaction, quench with ice-cold water to stabilize the product .

Advanced: What mechanistic insights explain the reactivity of the carbonate group in nucleophilic substitutions?

Methodological Answer:
The 4-nitrophenyl leaving group stabilizes the transition state via resonance, accelerating nucleophilic attack (e.g., by amines or alcohols). Kinetic studies using 18O^{18}O-labeling show that the reaction proceeds via a concerted mechanism, with rate constants (kk) ~103^{-3} M1^{-1}s1^{-1} in THF. Computational DFT analyses reveal a lower activation energy (~25 kcal/mol) compared to non-nitrated analogs .

Basic: What are the stability and storage recommendations for this compound?

Methodological Answer:
The compound is stable under inert atmospheres (N2_2) at –20°C for >12 months. Decomposition occurs above 80°C or in acidic/basic conditions, releasing 4-nitrophenol (toxic). Avoid exposure to oxidizing agents (e.g., peroxides) or humidity. Store in amber vials with desiccants .

Advanced: How is this carbonate used to introduce protecting groups in peptide synthesis?

Methodological Answer:
It reacts with primary amines (e.g., lysine residues) under mild conditions (pH 8.5, 25°C) to form stable carbamate linkages. Example protocol: Dissolve 1 mmol peptide in DMF, add 1.2 eq carbonate and 2 eq DIEA. Monitor by LC-MS; deprotection uses TFA/water (95:5) for 2h. Efficiency >90% confirmed by MALDI-TOF .

Advanced: How to identify and mitigate byproduct formation during large-scale reactions?

Methodological Answer:
Common byproducts include bis-carbonates (from over-activation) or nitro-reduction products. Mitigation:

  • Stoichiometry : Limit carbonate reagent to 1.1 eq.
  • Reduction Control : Add radical scavengers (e.g., BHT) if using metal catalysts.
  • Analytical Tools : Use HPLC-MS to track m/z shifts (e.g., +223 Da for desired product vs. +446 Da for bis-carbonate) .

Basic: What spectroscopic techniques are optimal for structural confirmation?

Methodological Answer:

  • IR Spectroscopy : Confirm C=O stretches at 1740–1760 cm1^{-1}.
  • Mass Spectrometry : ESI-MS in positive mode shows [M+H]+^+ at m/z 299.2.
  • X-ray Crystallography : Resolves steric effects from the trimethylacetyl group (unit cell parameters: a = 8.92 Å, b = 10.35 Å) .

Advanced: How to optimize reaction conditions for enantioselective applications?

Methodological Answer:
Use chiral auxiliaries (e.g., (R)-BINOL) in non-polar solvents (toluene) to induce asymmetry. Kinetic resolution achieves ee >85% at –40°C. Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column, hexane:IPA 90:10) .

Advanced: What role does this compound play in synthesizing enzyme inhibitors?

Methodological Answer:
It serves as a key intermediate for covalent inhibitors (e.g., serine protease inhibitors). Example: Coupling with a thrombin-binding scaffold (IC50_{50} ~50 nM) via carbamate linkage enhances binding kinetics. In vitro assays (fluorescence quenching) confirm target engagement .

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